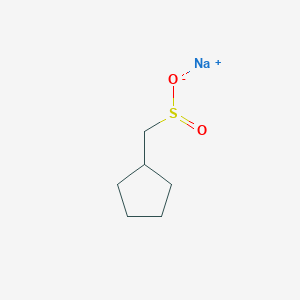
3-(Piperidin-4-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol, ethanol, or water.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Piperidin-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 3-(4-Piperidinyl)propanoic acid
Uniqueness
3-(Piperidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds.
Propriétés
Formule moléculaire |
C8H17Cl2NO2 |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H |
Clé InChI |
CVMIFFCRTDTGPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)




![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)


